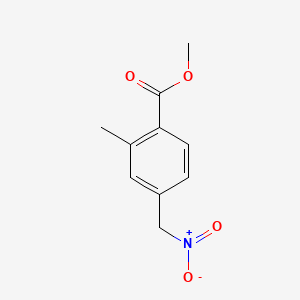![molecular formula C10H13NO3 B13586936 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid CAS No. 66320-58-9](/img/structure/B13586936.png)
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is characterized by the presence of an amino group, a methoxymethyl group attached to a phenyl ring, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid typically involves the reaction of 4-(methoxymethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction and hydrolysis steps to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be carried out under reflux conditions to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino and methoxymethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives .
Applications De Recherche Scientifique
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, leading to downstream effects on cellular signaling pathways. For example, it may inhibit enzymatic activity, affecting processes like insulin signaling, cell proliferation, and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(4-methylphenyl)-2-phenyl-acetic acid: This compound has a similar structure but with a methyl group instead of a methoxymethyl group.
2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride: This compound features an aminomethyl group instead of a methoxymethyl group.
Uniqueness
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
66320-58-9 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-amino-2-[4-(methoxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-14-6-7-2-4-8(5-3-7)9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |
Clé InChI |
KFFBMZVKAKGGKV-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=C(C=C1)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


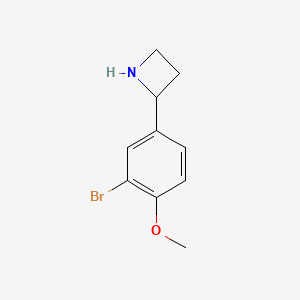
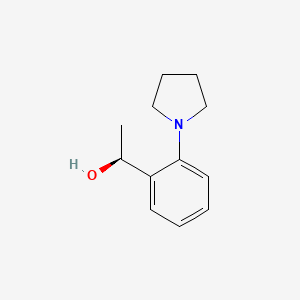
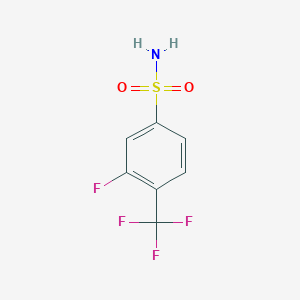
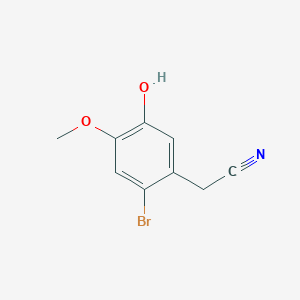
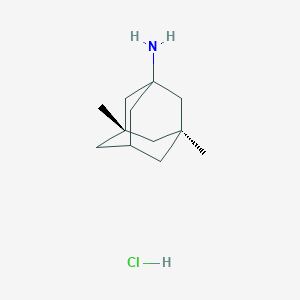
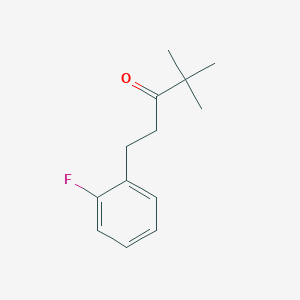
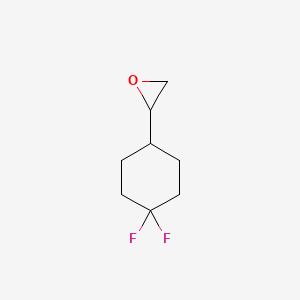
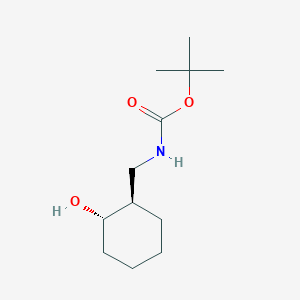
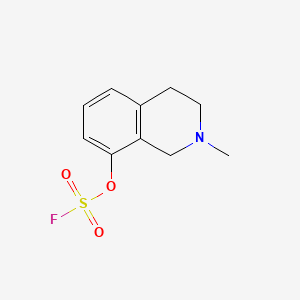
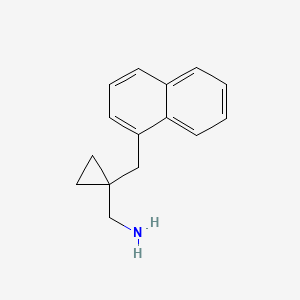
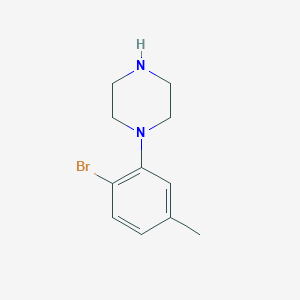
![(1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13586925.png)

